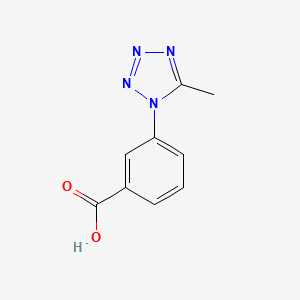

3-(5-methyl-1H-tetrazol-1-yl)benzoic acid

Description

The specific compound, 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid, is a member of a significant class of organic molecules that feature a benzoic acid moiety substituted with a tetrazole ring. This unique combination of a carboxylic acid group and a poly-nitrogen heterocyclic ring suggests a potential for diverse chemical reactivity and application. While the compound is commercially available, indicating its use in synthesis, detailed academic studies focusing specifically on this isomer are limited in publicly accessible literature. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 64170-57-6 |

| Molecular Formula | C₉H₈N₄O₂ |

| Molecular Weight | 204.19 g/mol |

| Synonyms | 3-(5-Methyl-1H-tetraazol-1-yl)benzoic acid |

The data in this table is compiled from chemical supplier databases.

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and medicinal chemistry. preprints.orgwikipedia.org The presence of the carboxylic acid group on an aromatic ring provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction. wikipedia.org In the realm of heterocyclic chemistry, benzoic acid derivatives serve as crucial precursors for the synthesis of more complex molecules.

The reactivity of the benzoic acid moiety can be finely tuned by the nature and position of other substituents on the benzene (B151609) ring. researchgate.net Electron-withdrawing or donating groups can influence the acidity of the carboxyl group and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution. researchgate.net This tunable reactivity makes them versatile starting materials for constructing heterocyclic systems. For instance, amino-substituted benzoic acids are key precursors for synthesizing a variety of fused heterocyclic compounds, while other derivatives are used to create ligands for catalysis and materials science. preprints.orgresearchgate.net Their utility is further demonstrated in the synthesis of bioactive molecules where the benzoic acid scaffold is a core component. preprints.org

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a unique functional group that, despite not being found in nature, has become exceptionally important in modern chemistry. rsc.org This nitrogen-rich, planar system possesses a distinct electronic structure that imparts useful properties to molecules containing it. researchgate.net

One of the most significant roles of the tetrazole moiety is as a bioisostere for the carboxylic acid group in medicinal chemistry. researchgate.netrsc.org This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better pharmacokinetic profiles, which can increase a drug's bioavailability and efficacy while potentially reducing side effects. researchgate.netjove.com Consequently, the tetrazole ring is a structural component in numerous marketed drugs, including antihypertensives like Losartan. rsc.orgrsc.org

Beyond pharmaceuticals, tetrazoles are instrumental in materials science. The nitrogen atoms of the tetrazole ring are excellent at coordinating with metal ions, making tetrazole-containing molecules valuable ligands for the construction of metal-organic frameworks (MOFs). rsc.orgrsc.org These porous materials have significant applications in gas storage and separation. rsc.orgrsc.org Furthermore, the high nitrogen content of some tetrazole derivatives makes them of interest as energetic materials. psu.eduresearchgate.net

While dedicated research on this compound is not extensively documented, the research landscape for its structural analogues, particularly isomers like 3-(1H-tetrazol-5-yl)benzoic acid and 4-(1H-tetrazol-5-yl)benzoic acid, is rich and primarily focused on coordination chemistry and materials science. These compounds act as multifunctional organic ligands, bridging metal centers to form complex coordination polymers and MOFs.

The dual functionality of a carboxylic acid group and a tetrazole ring allows for a variety of coordination modes. Researchers have successfully used these ligands to synthesize novel cadmium(II) coordination polymers, where the tetrazole and carboxylate groups link metal centers to create one-dimensional chains and three-dimensional frameworks. rsc.org For example, the in situ hydrothermal synthesis using 3-cyanobenzoic acid can generate the 3-(1H-tetrazol-5-yl)benzoate ligand, which then self-assembles with metal ions. psu.edursc.org

Studies have shown that by varying ancillary ligands and reaction conditions, a diverse array of network topologies and dimensionalities can be achieved. rsc.org These materials often exhibit interesting properties, such as luminescence, which can be modulated by the choice of metal ion and the coordination environment. rsc.orgrsc.org For instance, zinc and cadmium complexes based on bis(triazol-1-yl)benzoic acid have been investigated for their potential as fluorescent sensors. acs.org

The research on analogues extends to their use in creating porous MOFs for applications like selective gas adsorption. rsc.orgrsc.org The tetrazole groups, with their free nucleophilic nitrogen atoms, can line the pores of these frameworks, creating specific interaction sites for guest molecules like carbon dioxide. rsc.org The structural versatility of these tetrazole-benzoic acid ligands continues to make them a subject of intense research for the rational design and synthesis of new functional materials. jove.comunimi.it

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-methyltetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-6-10-11-12-13(6)8-4-2-3-7(5-8)9(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXVSQOBCKTJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390061 | |

| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799262-37-6 | |

| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 3 5 Methyl 1h Tetrazol 1 Yl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for various chemical modifications, primarily involving nucleophilic acyl substitution. Standard transformations such as esterification and amidation can be readily achieved, alongside other reactions like decarboxylation under specific conditions.

Esterification and Amidation: The carboxylic acid functionality of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid can be converted to its corresponding esters and amides through well-established synthetic protocols. Amide bond formation, for instance, can be achieved by activating the carboxylic acid. Common methods include the use of coupling reagents or conversion to a more reactive intermediate like an acyl chloride. For example, direct amidation of benzoic acid derivatives can be mediated by reagents such as TiCl₄ or through the in situ generation of chloro- and imido-phosphonium salts. nih.govnih.gov One general approach involves reacting the carboxylic acid with a phosphine (B1218219) and an N-haloimide at room temperature to facilitate the coupling with a primary or secondary amine. nih.gov

Similarly, the synthesis of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles has been accomplished by reacting the corresponding ethyl 1-aryl-1H-tetrazole-5-carboxylates with arylpiperazines in the presence of trimethylaluminium, showcasing the reactivity of the carboxylate derivative. nih.gov These methods highlight that the tetrazole ring is generally stable under standard amidation and esterification conditions.

Decarboxylation: While aromatic carboxylic acids are generally stable, their decarboxylation can be induced under certain conditions, often requiring high temperatures or the presence of metal catalysts. nih.govorganic-chemistry.org For benzoic acids, radical decarboxylation can be achieved at significantly lower temperatures by generating aryl radicals through a ligand-to-metal charge transfer (LMCT) mechanism in copper carboxylates. nih.gov This process allows for the subsequent functionalization of the aryl ring. Although specific studies on the decarboxylation of this compound are not prevalent, these general principles would apply, potentially leading to the formation of 1-phenyl-5-methyl-1H-tetrazole.

| Reaction Type | Typical Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Amidation | Amine, PPh₃, N-Chlorophthalimide, Toluene, Room Temp, 12h | N-Substituted Amide | nih.gov |

| Amidation | Arylpiperazine, Trimethylaluminium | Arylpiperazine Amide | nih.gov |

| Decarboxylative Hydroxylation | Copper Catalyst, LMCT mechanism, 35 °C | Phenol Derivative | nih.gov |

Transformations of the Tetrazole Ring System

The tetrazole ring, with its high nitrogen content, is susceptible to transformations that involve cleavage and rearrangement, particularly under thermal or photochemical induction. It can also undergo substitution reactions at its nitrogen atoms.

The most significant reaction of the tetrazole ring is its cleavage to form highly reactive intermediates, primarily nitrile imines. This transformation is typically initiated by heat or UV light. nih.gov

Photochemical and Thermal Decomposition: Photolysis or thermolysis of 1,5-disubstituted tetrazoles leads to the extrusion of molecular nitrogen (N₂) and the formation of an imidoylnitrene intermediate. nih.govresearchgate.net This intermediate can then rearrange to a more stable carbodiimide (B86325) or undergo other reactions. researchgate.net Theoretical studies on the photolysis of disubstituted tetrazoles indicate that these reactions proceed with bond-breaking selectivity, predominantly generating a singlet imidoylnitrene. acs.org

The primary product of the photo-induced or thermal decomposition of a 1,5-disubstituted tetrazole is a nitrile imine . researchgate.netacs.orgacs.org These highly reactive 1,3-dipoles can be trapped by various dipolarophiles in cycloaddition reactions. researchgate.netresearchgate.net For instance, the photochemically generated nitrile imine from a 2,5-diaryl tetrazole can react with cyclic enones to produce polysubstituted pyrazolines and pyrazoles. researchgate.net In the absence of a trapping agent, the nitrile imine may react with nucleophiles present in the system. researchgate.netnih.gov

The stability and subsequent reaction pathways of the generated nitrile imine are influenced by its substituents. Steric shielding around the nitrile imine can enhance its stability in aqueous media and increase its selectivity for cycloaddition over undesired nucleophilic additions. nih.gov The thermal decomposition of N-substituted tetrazoles is thought to begin with the elimination of a nitrogen molecule directly from the ring. researchgate.net

| Reaction Condition | Key Intermediate | Potential Final Product(s) | Reference |

|---|---|---|---|

| Photolysis / Thermolysis | Imidoylnitrene | Carbodiimide, Cycloaddition Adducts (if trapped) | researchgate.netacs.org |

| Photolysis / Thermolysis | Nitrile Imine | Pyrazolines/Pyrazoles (with alkenes/alkynes), Dimerization products | nih.govacs.orgresearchgate.net |

While the aromatic tetrazole ring is generally electron-deficient, it can undergo electrophilic substitution, most commonly at the ring nitrogen atoms. Nucleophilic substitution typically occurs on substituents attached to the tetrazole ring rather than on the ring itself.

Electrophilic Substitution (N-Alkylation): The nitrogen atoms of the tetrazole ring can act as nucleophiles, making them susceptible to attack by electrophiles like alkyl halides. The alkylation of 1-phenyltetrazole-5-thione, an analogous structure, primarily occurs at the sulfur atom, but the principles of N-alkylation are well-established for the tetrazole core. researchgate.net The regioselectivity of these reactions is a critical factor.

Nucleophilic Substitution: Direct nucleophilic substitution on the carbon atom of the tetrazole ring is uncommon. However, if a good leaving group is present at the C5 position, nucleophilic substitution can occur. For example, 5-methylthio-1-(4-nitrophenyl)tetrazole reacts with O-nucleophiles to replace the methylthio group. researchgate.net The reactivity is significantly enhanced if the methylthio group is oxidized to a methylsulfonyl group, making it a better leaving group. researchgate.net

Reactivity of the Methyl Group on the Tetrazole Ring

The methyl group at the C5 position of the tetrazole ring exhibits acidic properties due to the electron-withdrawing nature of the heterocyclic ring. This allows for its deprotonation and subsequent functionalization.

Lithiation and Electrophilic Quenching: The protons of the C5-methyl group can be abstracted by a strong base, such as an organolithium reagent (e.g., n-BuLi or s-BuLi), to form a lithiated intermediate. nih.govresearchgate.netuwindsor.ca This carbanion is a potent nucleophile and can react with a variety of electrophiles. However, the stability of this lithiated species is a critical factor; for instance, 1-methyl-5-tetrazolyllithium is reported to be unstable above -50 °C. researchgate.net

Despite stability challenges, this method has been successfully used for the α-functionalization of 5-alkyltetrazoles. After deprotonation, the intermediate can be trapped with electrophiles such as aldehydes, ketones, and benzophenone (B1666685) to form new C-C bonds. nih.govnih.gov The choice of base and reaction temperature is crucial to avoid side reactions or decomposition of the lithiated species. nih.gov Studies have shown that for the lithiation of some 5-alkyltetrazoles, an excess of the base is required to achieve high yields. nih.gov

| Step 1: Reagent | Intermediate | Step 2: Electrophile | Final Product | Reference |

|---|---|---|---|---|

| n-BuLi or s-BuLi | Lithiated Tetrazole | Benzophenone | Diphenyl(tetrazol-5-yl)methanol derivative | nih.gov |

| n-BuLi | Lithiated Tetrazole | Aldehydes/Ketones | Alcohol derivative | nih.gov |

| Lithium Diisopropylamide (LDA) | Lithiated Tetrazole | Iodomethane | Ethyl-substituted tetrazole | nih.gov |

Reaction Mechanisms of Analogous Benzoic Acid-Tetrazole Conjugates

The synthesis and reactivity of molecules containing both benzoic acid and tetrazole moieties are often explored through multicomponent reactions (MCRs), which efficiently build molecular complexity. The Ugi and Passerini reactions are prominent examples where tetrazole precursors are integrated with components that can include or form a benzoic acid-like structure. nih.govacs.orgbeilstein-journals.org

Ugi and Passerini Reactions: The Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (P-3CR) are powerful tools for creating diverse molecular scaffolds. nih.govacs.org In the context of tetrazoles, these reactions can be modified to incorporate the tetrazole ring.

Ugi-Azide Reaction (UA-4CR): In this variation, a carboxylic acid is replaced with an azide (B81097) source (like TMSN₃), which reacts with an aldehyde, an amine, and an isocyanide. nih.gov The azide traps an intermediate nitrilium ion, leading to the formation of a 1,5-disubstituted tetrazole. acs.org This methodology has been used to synthesize complex heterocyclic systems, including those containing a tetrazole and a tetrahydroisoquinoline core via a one-pot Ugi-azide/Heck reaction sequence. nih.gov

Passerini-Tetrazole Reaction (PT-3CR): This reaction involves an aldehyde (or ketone), an isocyanide, and an azide source (often TMSN₃ as a safer alternative to hydrazoic acid, HN₃). nih.govrsc.orgrsc.orgcore.ac.uk This process yields α-hydroxyalkyl tetrazoles. nih.govnih.gov The reaction can be accelerated using sonication and is applicable to a broad range of aldehydes, including aromatic ones. rsc.orgrsc.org

These MCRs demonstrate how the functionalities of a benzoic acid (or its precursors like aldehydes) and a tetrazole (formed from an azide) can be brought together in a single synthetic operation to create complex conjugates. The resulting products, such as α-acyloxy amides or α-aminomethyl tetrazoles, showcase the versatile reactivity modes available for these types of molecules. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid, specific proton signals are expected. The protons on the benzoic acid ring would typically appear in the aromatic region (δ 7.5-8.5 ppm). The exact chemical shifts and splitting patterns would be influenced by the positions of the carboxyl and tetrazolyl substituents. The methyl group attached to the tetrazole ring would exhibit a singlet in the aliphatic region, likely around δ 2.5 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be anticipated for the carbonyl carbon of the carboxylic acid (around 165-170 ppm), the aromatic carbons of the benzene (B151609) ring (in the 120-140 ppm range), the carbon of the tetrazole ring, and the methyl carbon (around 10-20 ppm). rsc.org The specific chemical shifts of the aromatic carbons would further confirm the substitution pattern on the benzene ring. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| COOH | >10 (broad s) | ~167 |

| Aromatic CH | 7.5 - 8.5 (m) | 120 - 140 |

| Tetrazole-C | - | >150 |

| CH₃ | ~2.5 (s) | ~15 |

Note: These are predicted values based on typical ranges for the functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques in Compound Identification (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it allows for the analysis of complex mixtures and provides structural information through fragmentation patterns.

For this compound (C₉H₈N₄O₂), the molecular weight is 204.19 g/mol . In an LC-MS experiment, the molecular ion peak ([M+H]⁺ or [M-H]⁻) would be expected at m/z 205 or 203, respectively. nist.gov Tandem mass spectrometry (MS/MS) would involve the fragmentation of the molecular ion to yield characteristic daughter ions. Expected fragmentation pathways could include the loss of the carboxylic acid group (CO₂H), the methyl group (CH₃), or cleavage of the tetrazole ring. docbrown.infopsu.edu This fragmentation pattern provides a fingerprint for the compound, aiding in its identification.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. slideshare.net The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. researchgate.net The C=O stretching vibration of the carbonyl group in the carboxylic acid would typically appear as a strong, sharp peak around 1700-1725 cm⁻¹. researchgate.netmasterorganicchemistry.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would appear in the 1450-1600 cm⁻¹ region. docbrown.info The N=N and C=N stretching vibrations of the tetrazole ring are expected in the 1400-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H (Aromatic) | >3000 |

| C=O (Carboxylic Acid) | 1700 - 1725 |

| C=C (Aromatic) | 1450 - 1600 |

| N=N, C=N (Tetrazole) | 1400 - 1600 |

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment and sample preparation.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with the molecular formula C₉H₈N₄O₂, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 9 | 108.09 | 52.94 |

| Hydrogen (H) | 1.01 | 8 | 8.08 | 3.95 |

| Nitrogen (N) | 14.01 | 4 | 56.04 | 27.45 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 15.67 |

| Total | 204.21 | 100.00 |

Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and elemental composition of the synthesized compound.

X-Ray Crystallography for Solid-State Structure Determination (for related tetrazole-benzoic acid compounds)

Studies on compounds like 3-(1H-tetrazol-5-yl)benzoic acid show that in the crystalline state, molecules often form dimers through hydrogen bonding between the carboxylic acid groups. psu.eduresearchgate.net Furthermore, intermolecular hydrogen bonds involving the tetrazole nitrogen atoms and the carboxylic acid group can lead to the formation of extended two-dimensional or three-dimensional networks. psu.edu The dihedral angle between the plane of the benzene ring and the tetrazole ring is a key structural parameter and has been observed to vary in different but related molecules. researchgate.net It is expected that this compound would also exhibit such hydrogen bonding interactions in its solid-state structure, influencing its physical properties.

Computational and Theoretical Chemistry Studies on 3 5 Methyl 1h Tetrazol 1 Yl Benzoic Acid and Tetrazole Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic and reactivity descriptors. For tetrazole systems, DFT calculations have been instrumental in understanding their fundamental chemical nature. researchgate.net

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. For a molecule like 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid, conformational analysis involves determining the preferred spatial arrangement of its constituent parts, particularly the orientation of the benzoic acid group relative to the tetrazole ring.

DFT calculations are used to optimize the molecular geometry, finding the lowest energy conformation. researchgate.net Studies on similar aromatic heterocyclic systems have shown that the structures optimized using DFT methods are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.net The analysis typically involves rotating the single bond connecting the phenyl and tetrazole rings to map the potential energy surface and identify the global energy minimum, which corresponds to the most stable conformer. Energetic heterocycles like tetrazoles are noted for having greater density and heats of formation compared to their carbocyclic analogs. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. nih.govniscpr.res.in

For tetrazole derivatives, DFT studies have been used to calculate these energies and map the distribution of electron density. researchgate.netresearchgate.net For example, in a study on N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, the HOMO was found to be localized over the substituted aromatic ring, while the LUMO was primarily over the indole (B1671886) side. nih.gov Similar analyses for this compound would identify the regions most susceptible to electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MESP) plots further visualize these reactive sites, with negative potential (red/yellow) indicating electron-rich areas prone to electrophilic attack and positive potential (blue) indicating electron-poor areas prone to nucleophilic attack. niscpr.res.inresearchgate.net

| Parameter | Description | Typical Calculated Value (eV) for related systems | Reference |

|---|---|---|---|

| E_HOMO | Highest Occupied Molecular Orbital Energy; relates to electron-donating ability. | -6.5 to -7.5 eV | researchgate.netnih.gov |

| E_LUMO | Lowest Unoccupied Molecular Orbital Energy; relates to electron-accepting ability. | -1.0 to -2.5 eV | researchgate.netnih.gov |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; an indicator of chemical stability. | ~4.5 to 5.5 eV | researchgate.netnih.gov |

Beyond FMO analysis, DFT can calculate a range of quantum chemical descriptors that quantify reactivity. These include ionization potential, electron affinity, chemical hardness, and softness. researchgate.net These parameters are crucial for predicting the behavior of molecules in chemical reactions.

In the context of antioxidant activity, DFT is used to model the reaction mechanisms by which a molecule can neutralize free radicals. The primary mechanisms include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to the free radical.

Sequential Electron Transfer Proton Transfer (SETPT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then transfers an electron to the radical.

Computational studies can calculate the bond dissociation energies and ionization potentials required to evaluate the thermodynamic feasibility of each pathway, thereby predicting the dominant antioxidant mechanism for a given compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT provides static pictures of molecular properties, MD simulations offer a dynamic view of molecular behavior, providing insights into conformational changes, solvent effects, and binding interactions.

In the study of tetrazole-containing compounds, MD simulations have been used to validate and refine the findings from other computational methods like molecular docking. researchgate.net For instance, after docking a ligand to a protein's active site, a 100-nanosecond MD simulation can be run to assess the stability of the predicted binding pose. researchgate.net This provides a more realistic representation of the interactions in a dynamic, solvated environment, strengthening the confidence in the proposed binding mode.

Tautomerism Studies in Tetrazole Systems

Tautomerism is a critical feature of many heterocyclic compounds, and tetrazoles are no exception. 5-substituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. researchgate.netnih.gov The position of the proton on the tetrazole ring can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and coordination chemistry. nih.gov

High-level ab initio and DFT calculations have been extensively employed to determine the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.netsonar.ch Studies on unsubstituted tetrazole have shown that the 2H-tautomer is generally more stable than the 1H-tautomer by a small margin. sonar.ch However, the energy difference is often small, and the equilibrium can be influenced by substitution, solvent effects, and solid-state packing. d-nb.info

Computational studies have revealed that the direct monomolecular transformation between tautomers involves high activation energy barriers, often in the range of 50-70 kcal/mol. researchgate.netnih.gov In contrast, concerted double hydrogen atom transfer reactions in hydrogen-bonded dimers of tetrazoles exhibit much lower activation barriers (~18-28 kcal/mol). researchgate.net This suggests that in condensed phases, tautomeric interconversion is likely facilitated by intermolecular interactions. researchgate.net

| Tetrazole Tautomer System | Computational Method | Key Energetic Finding | Reference |

|---|---|---|---|

| 1H-Tetrazole vs. 2H-Tetrazole | CCSD(T)/CBS | 2H-tetrazole is more stable than 1H-tetrazole by 2.07 kcal/mol. | sonar.ch |

| 5-Amino-tetrazole | CCSD(T)//MP2 | The 2-H amino form is the most energetically preferred tautomer in the gas phase. | nih.gov |

| Unsubstituted Tetrazole Interconversion | W1 high-level procedure | Monomolecular tautomerization barrier is ~50-70 kcal/mol, while the barrier for H-bonded dimers is ~18-28 kcal/mol. | researchgate.net |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms. d-nb.inforsc.org One of the most fundamental reactions for synthesizing tetrazoles is the [2+3] cycloaddition of an azide (B81097) with a nitrile. nih.govnih.gov For a long time, this reaction was thought to proceed via a concerted mechanism.

However, DFT calculations have challenged this view. nih.govacs.org Studies have suggested that the reaction mechanism can vary depending on the azide species. For the reaction involving azide salts and nitriles, computational evidence points towards a stepwise mechanism. nih.gov The calculations propose a previously unsuspected nitrile activation step that forms an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. nih.gov The activation barriers for this process were found to correlate strongly with the electron-withdrawing character of the substituent on the nitrile. nih.gov

Furthermore, DFT has been used to understand the chemoselectivity of more complex reactions. For example, in metalloporphyrin-catalyzed reactions of 1,2,3,4-tetrazole with phenylacetylene, calculations showed that a Mn-porphyrin catalyst favors a click reaction, whereas an Fe-porphyrin catalyst favors a denitrogenative annulation pathway. rsc.org The computational models were able to identify the key metal-nitrene radical intermediate and explain the difference in reactivity based on the electronic structure of the metal-azide complex. rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substitution Patterns on the Benzoic Acid Moiety

The arrangement and nature of substituents on the benzoic acid portion of the molecule are critical determinants of its interaction with biological targets. The position of the tetrazole ring at the meta-position (position 3) of the benzoic acid is a key structural feature. General SAR studies on benzoic acid derivatives indicate that substituent placement significantly influences activity.

Research on various benzoic acid analogs has demonstrated that modifications to the benzene (B151609) ring can substantially alter biological effects. For instance, in a study examining the effect of benzoic acid derivatives on the osmotic fragility of red blood cells, the introduction of a methyl group at the meta- or para-position was found to considerably enhance the compound's effect compared to the unsubstituted benzoic acid. bohrium.com Conversely, substitutions at the ortho-position often result in different activity profiles. bohrium.com

In the context of enzyme inhibition, the substitution pattern is equally crucial. A study on α-amylase inhibitors revealed that the presence of a hydroxyl group at the 2-position (ortho) of the benzoic acid ring had a strong positive effect on inhibitory activity, whereas hydroxylation at the 5-position had a negative effect. nih.gov For protein kinase CK2 inhibitors based on a 4-(thiazol-5-yl)benzoic acid scaffold, introducing substituents at the 3-position of the benzoic acid moiety was shown to maintain potent inhibitory activity and enhance antiproliferative effects.

The electronic properties of the substituents are also vital. Studies on anti-sickling agents derived from benzoic acid suggest that the presence of both hydrogen bond donors and acceptors can confer potent bioactivity. nih.gov The type and position of substituents—whether they are electron-donating or electron-withdrawing—can therefore modulate the binding affinity and efficacy of the entire molecule. For 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid, the specific meta-substitution pattern is a defining characteristic that dictates the spatial relationship between the acidic carboxyl group and the lipophilic tetrazole moiety, which is essential for its interaction with target receptors.

Table 1: Effect of Substituent Position on Benzoic Acid Derivatives' Activity

| Position | General Impact on Activity | Example from Research | Citation |

|---|---|---|---|

| Ortho | Can have a distinct effect, sometimes increasing activity through specific interactions. | A hydroxyl group at the 2-position strongly enhanced α-amylase inhibition. | nih.gov |

| Meta | Often critical for establishing the correct orientation of functional groups for receptor binding. | Introduction of a methyl group at the m-position enhanced effects on red blood cell osmotic fragility. | bohrium.com |

| Para | Can significantly enhance activity, often related to lipophilicity or electronic effects. | Introduction of a methyl group at the p-position enhanced effects on red blood cell osmotic fragility. | bohrium.com |

Role of Tetrazole Ring Substituents (e.g., methyl group at C-5) in Modulating Activity

The substituent at the C-5 position of the tetrazole ring plays a pivotal role in modulating the molecule's properties and subsequent biological activity. The physical characteristics of 5-substituted-1H-tetrazoles are known to be strongly influenced by the nature of the group at this position. researchgate.net

The methyl group in this compound is not merely a passive component. Studies on other complex natural products have shown that C-5 methylation can have profound effects, including enhancing chemical and metabolic stability and altering biological selectivity. researchgate.net For example, the addition of a methyl group at the C-5 position of picrotoxinin, a GABA-A receptor antagonist, was observed to stabilize the scaffold against degradation and increase its selectivity for invertebrate over vertebrate ion channels. researchgate.net This stabilizing effect can be attributed to the steric and electronic properties of the methyl group, which can shield the ring from metabolic attack or prevent conformational changes that lead to inactivation.

Influence of Heterocyclic Ring System (Tetrazole vs. Triazole, Oxadiazole, etc.) on Biological Efficacy

The choice of the heterocyclic ring is a fundamental aspect of medicinal chemistry, as different rings can serve as bioisosteres with distinct properties. Tetrazoles, triazoles, and oxadiazoles (B1248032) are all five-membered nitrogen-containing heterocycles frequently employed in drug design due to their metabolic stability and ability to participate in various intermolecular interactions like hydrogen bonding. researchgate.net

Direct comparisons have shown that the choice between these rings can significantly impact efficacy. In a study on P-glycoprotein (P-gp) modulators, both 2,5-disubstituted tetrazoles and 2,5-disubstituted-1,3,4-oxadiazoles displayed excellent activity, suggesting they can be effective isosteres for one another in certain scaffolds. eurekaselect.com 1,3,4-Oxadiazoles are often considered bioisosteres of amides and esters and can engage in hydrogen bonding interactions with receptors. nih.gov Triazoles are also highly valued for their aromatic stability and capacity for hydrogen bonding, making them key components in many anticancer agents. nih.gov

The primary differences in biological efficacy often arise from subtle changes in electronic distribution, hydrogen bonding capacity, and metabolic stability.

Tetrazole : With four nitrogen atoms, the tetrazole ring is a strong electron-withdrawing group and an effective hydrogen bond acceptor. It is particularly noted for its exceptional metabolic stability. nih.govnih.gov

Triazole : Containing three nitrogen atoms, triazoles also have a significant capacity for hydrogen bonding and are metabolically robust. nih.gov

Oxadiazole : The presence of an oxygen atom in addition to two nitrogen atoms alters the ring's electronic properties and hydrogen bonding potential compared to tetrazoles and triazoles. 1,3,4-oxadiazoles, for example, are effective bioisosteres for carbonyl-containing groups. researchgate.net

The selection of a tetrazole ring in the target compound, as opposed to a triazole or oxadiazole, is therefore a deliberate choice, likely leveraging its specific electronic profile, steric volume, and superior metabolic stability as a carboxylic acid bioisostere.

Table 2: Comparison of Heterocyclic Ring Systems in Drug Design

| Heterocycle | Key Features | Common Bioisosteric Role | Example Biological Activities | Citations |

|---|---|---|---|---|

| Tetrazole | Four nitrogen atoms, high metabolic stability, strong H-bond acceptor. | Carboxylic Acid | Antihypertensive, Antifungal, Anticancer | nih.govnih.gov |

| Triazole | Three nitrogen atoms, aromatic stability, H-bond capability. | Amide/Ester | Anticancer (kinase inhibitors), Antifungal | nih.gov |

| Oxadiazole | Two nitrogen atoms, one oxygen atom, metabolically stable. | Amide/Ester | P-gp modulation, Anticancer, Anti-inflammatory | eurekaselect.comresearchgate.net |

Bioisosteric Replacements of the Carboxylic Acid Group by the Tetrazole Moiety

One of the most significant structure-property relationships involving this compound is the function of the tetrazole ring as a bioisostere for the carboxylic acid group. A carboxylic acid moiety can be crucial for binding to a biological target, but it often brings disadvantages like rapid metabolism, poor membrane permeability, and potential toxicity. researchgate.net Medicinal chemists frequently replace the carboxylic acid with a tetrazole ring to overcome these limitations while preserving the essential acidic character required for biological activity. nih.govnih.gov

The tetrazole ring has a pKa value similar to that of a carboxylic acid (typically 4.5-4.9), allowing it to exist in its deprotonated, anionic form at physiological pH and mimic the charge interactions of a carboxylate group. nih.gov However, the tetrazole group offers several key advantages:

Metabolic Stability : The tetrazole ring is resistant to many common metabolic transformations that carboxylic acids undergo, such as glucuronidation or conjugation with amino acids, leading to a longer half-life in the body. researchgate.netnih.gov

A classic example of this strategy is the development of the antihypertensive drug losartan. In a series of angiotensin II receptor antagonists, the derivative containing a carboxylic acid was potent in vitro but had poor oral efficacy. The corresponding tetrazole derivative, losartan, was found to be highly effective after oral administration, highlighting the practical benefits of this bioisosteric replacement. researchgate.net

Table 3: Carboxylic Acid vs. Tetrazole as a Bioisostere

| Property | Carboxylic Acid (-COOH) | Tetrazole Ring (-CN4H) | Advantage of Tetrazole | Citations |

|---|---|---|---|---|

| Acidity (pKa) | ~4-5 | ~4.5-4.9 | Mimics the anionic charge of a carboxylate at physiological pH. | nih.gov |

| Metabolism | Susceptible to Phase II conjugation (e.g., glucuronidation). | Generally resistant to metabolic transformations. | Increased metabolic stability and longer half-life. | researchgate.netnih.gov |

| Lipophilicity | Generally lower | Generally higher | Can improve membrane permeability and oral bioavailability. | researchgate.net |

| Bioavailability | Can be limited due to metabolism and poor absorption. | Often improved due to higher lipophilicity and stability. | Better pharmacokinetic profile for oral drugs. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While a specific QSAR model for this compound derivatives is not publicly available, numerous studies on structurally similar compounds, such as other tetrazole and benzoic acid derivatives, demonstrate the power of this approach. These models are invaluable for optimizing lead compounds and designing new derivatives with enhanced potency.

Common 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently applied to this class of compounds. These methods build a statistical model by aligning a series of molecules and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting models can predict the activity of new, unsynthesized compounds and provide visual feedback through contour maps. These maps highlight regions around the molecule where certain properties are favorable or unfavorable for activity.

For example, a CoMSIA study on a series of 5-(biphenyl-2-yl)-1H-tetrazole derivatives as angiotensin II receptor antagonists yielded a robust predictive model with a cross-validated correlation coefficient (q²) of 0.846 and a non-cross-validated coefficient (r²) of 0.975. Similarly, a 3D-QSAR study on a dataset of 139 triazole and tetrazole derivatives as 11β-HSD1 inhibitors produced a highly predictive CoMSIA model (q² = 0.809). nih.gov

A hypothetical QSAR study on derivatives of this compound would involve:

Synthesizing and testing a library of analogs with varied substituents on both the benzoic acid and tetrazole rings.

Building CoMFA and CoMSIA models to correlate structural features with biological activity.

Validating the models statistically (e.g., using q², r², and external test sets) to ensure they are robust and predictive. eurekaselect.comnih.gov

The resulting contour maps would guide further synthesis by indicating, for instance, where bulky groups are favored on the benzoic acid ring or where hydrogen bond acceptors would enhance binding near the tetrazole moiety. This data-driven approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Pharmacological and Biological Research Applications

Antimicrobial Activity Studies

There is a lack of specific studies detailing the antimicrobial activity of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid. However, the tetrazole ring is a known pharmacophore in the development of antimicrobial agents. researchgate.netpnrjournal.com

Antibacterial Potency and Spectrum

No specific data on the antibacterial potency or spectrum of this compound was found in the reviewed literature. Research on other tetrazole derivatives has shown that this class of compounds can exhibit antibacterial properties. pnrjournal.comajgreenchem.comresearchgate.net For instance, some novel tetrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. bohrium.com

Antifungal Efficacy

Specific studies on the antifungal efficacy of this compound are not available. However, the tetrazole scaffold is recognized for its potential in the design of antifungal agents. researchgate.net Various synthesized tetrazole derivatives have been evaluated for their activity against different fungal strains, with some showing promising results. nih.govnih.gov

Anti-inflammatory Properties

Direct research on the anti-inflammatory properties of this compound is not documented in the available literature. Nevertheless, the tetrazole moiety is a component of several compounds investigated for their anti-inflammatory potential. nih.govkarger.com For example, some synthesized tetrazolobenzimidazole derivatives have exhibited anti-inflammatory activities comparable to the standard drug diclofenac (B195802) in animal models. nih.gov Additionally, certain 1,5-diaryl-substituted tetrazole derivatives have been evaluated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov

Anticancer Research and Antineoplastic Potential

There is no specific information regarding the anticancer research or antineoplastic potential of this compound. The tetrazole structure, however, is a feature in various compounds explored for their anticancer activities. researchgate.netresearchgate.net For instance, a series of 1,5-disubstituted tetrazoles have been synthesized and identified as potent antiproliferative agents and inhibitors of tubulin polymerization. nih.govacs.org Other research has focused on synthesizing tetrazole derivatives with potential cytotoxic and tyrosine-kinase inhibitory properties. researchgate.net Some tetrazole-containing compounds have shown good binding affinity to DNA and exhibited anticancer activity in micro molar concentrations against various cancer cell lines. rsc.org

Antihypertensive Investigations

Specific antihypertensive investigations on this compound have not been reported. The tetrazole ring is a well-known bioisostere for the carboxylic acid group and is a key structural feature in several angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension. researchgate.netmdpi.comyoutube.comdrugbank.comyoutube.comyoutube.com The structural similarity of tetrazole-containing compounds to angiotensin II allows them to block its receptor, leading to vasodilation and a reduction in blood pressure. nih.gov For example, ester derivatives of the tetrazole-containing drug valsartan (B143634) have been synthesized and evaluated for their antihypertensive potential. nih.gov

Receptor Modulation and Enzyme Inhibition Studies

There is a lack of specific studies on the receptor modulation or enzyme inhibition properties of this compound. However, the tetrazole moiety is known to be involved in receptor binding and enzyme inhibition in various therapeutic contexts. For instance, tetrazole derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and xanthine (B1682287) oxidase. tandfonline.comdntb.gov.ua In the context of receptor modulation, tetrazole compounds have been explored as antagonists for receptors such as the P2X7 receptor and as modulators for the glucagon-like peptide-1 receptor (GLP-1R). researchgate.net The tetrazole ring can act as a metal chelator, interacting with metallic centers in enzymes. nih.govacs.org

Calcium Channel Blocker Activity in Tetrazole Derivatives

Tetrazole derivatives have been investigated for their potential as calcium channel blockers, a class of drugs used to treat conditions like hypertension. figshare.comasianpubs.org The tetrazole moiety has been incorporated into various molecular frameworks to achieve this activity. figshare.comcardiff.ac.uk For example, certain novel tetrazole compounds have been specifically developed as blockers of Cav2.2 (N-type) calcium channels. figshare.comcardiff.ac.uk

The combination of a tetrazole ring with other pharmacophores has yielded compounds with notable activity. In one instance, an analog of losartan, a drug that contains a tetrazole group, was designed to also feature a dihydropyridine (B1217469) moiety. nuph.edu.ua This hybrid molecule demonstrated dual functionality as both a calcium channel blocker and an angiotensin II type 1 (AT1) receptor antagonist. nuph.edu.ua Other heterocyclic systems combined with tetrazoles, such as tetrahydropyrimidines, have also been explored for their ability to modulate L-type calcium channels. alliedacademies.org Research into pyranopyrazole derivatives showed that they could attenuate KCl-induced contractions in isolated rat aorta, indicating calcium channel blocking activity that could be useful for developing new antihypertensive drugs. sums.ac.ir The design of these molecules often involves creating symmetrical or unsymmetrical substituted 1,4-dihydropyridines, which are known to act by blocking calcium channels in smooth muscle, thereby reducing blood pressure. asianpubs.org

Tyrosinase Enzyme Inhibition by Tetrazole Derivatives

Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis and the browning process in fruits and vegetables. nih.govtandfonline.com Its inhibitors are therefore of great interest for cosmetics, medicine, and the food industry. nih.govtandfonline.com Several studies have demonstrated that tetrazole derivatives can be potent inhibitors of this enzyme. nih.govbohrium.com

One study reported a series of 1,3-oxazine-tetrazole hybrids that exhibited significant inhibitory activity against mushroom tyrosinase. nih.gov The most potent compound from this series, featuring a 2-bromophenyl moiety, was found to be a competitive inhibitor with an IC₅₀ value of 0.0371 µM, which is substantially more potent than the reference inhibitor, kojic acid (IC₅₀ = 16.832 µM). nih.govunimi.it

Another investigation into 5-substituted-1H-tetrazole derivatives also found that all synthesized compounds were effective tyrosinase inhibitors. bohrium.com The most active compound in this series, 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, showed an IC₅₀ value of 45 µM. bohrium.com Molecular docking studies suggested that these compounds interact with amino acids and copper ions within the enzyme's active site. bohrium.com

Table 2: Tyrosinase Inhibition by Tetrazole Derivatives

| Compound Class | Most Potent Example | Inhibition Type | IC₅₀ Value (µM) | Reference IC₅₀ (Kojic Acid, µM) |

|---|---|---|---|---|

| 1,3-Oxazine-tetrazole hybrid | Compound with 2-bromophenyl moiety | Competitive | 0.0371 nih.gov | 16.832 nih.gov |

| 5-Substituted-1H-tetrazole | 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | Not specified | 45 bohrium.com | Not specified |

| Benzyl-triazole derivatives | Compound with 3,4-dichloro benzyl (B1604629) ring | Mixed | 0.22 researchgate.net | 9.64 researchgate.net |

Bioisosteric Utility in Drug Design

The tetrazole ring is widely recognized in medicinal chemistry as a nonclassical bioisostere of the carboxylic acid group. tandfonline.combohrium.comrug.nl This substitution is a common strategy used to improve the pharmacokinetic properties of drug candidates. rug.nl The utility of this replacement stems from several key physicochemical similarities and differences between the two functional groups.

Both the 1H-tetrazole and carboxylic acid moieties have similar pKa values (4.5–4.9 for tetrazole, 4.2–4.4 for carboxylic acid), allowing them to be ionized at physiological pH. rug.nl However, the tetrazolate anion is more lipophilic than the corresponding carboxylate, which can enhance a drug's ability to cross cell membranes. rug.nl Furthermore, tetrazoles are typically more resistant to metabolic degradation pathways that affect carboxylic acids, potentially leading to a longer duration of action. tandfonline.comrug.nl

The nitrogen-rich tetrazole ring provides additional opportunities for forming hydrogen bonds with biological targets. rug.nl Structurally, the tetrazole group projects its acidic proton or negative charge about 1.5 Å further from its point of attachment compared to a carboxylic acid, a feature that has been credited with enhancing potency in certain drugs, such as the antihypertensive agent losartan. nih.gov The successful application of this bioisosteric replacement is evident in several marketed drugs, including the angiotensin II receptor blockers losartan, valsartan, irbesartan, and candesartan. tandfonline.combohrium.com

Table 3: Comparison of Carboxylic Acid and Tetrazole as Bioisosteres

| Property | Carboxylic Acid | 1H-Tetrazole | Implication in Drug Design |

|---|---|---|---|

| pKa | ~4.2 - 4.4 rug.nl | ~4.5 - 4.9 rug.nl | Similar acidity, ionized at physiological pH. rug.nl |

| Lipophilicity | Lower | Higher (as anion) rug.nl | Can improve membrane permeability and bioavailability. tandfonline.comrug.nl |

| Metabolic Stability | Susceptible to transformations tandfonline.com | Generally stable tandfonline.combohrium.com | Can increase drug half-life. rug.nl |

| Geometry | Planar | Planar | Similar spatial arrangement. |

| H-Bonding | Acceptor | Acceptors and Donor rug.nl | More interaction points with targets. rug.nl |

Antioxidant Activity in Related Benzoic Acid Hybrids

Hybrid molecules that incorporate a benzoic acid moiety with heterocyclic rings, such as tetrazoles and triazoles, have been evaluated for their antioxidant properties. doaj.orgmdpi.com The antioxidant activity of benzoic acid derivatives is often dependent on the nature and position of substituents on the phenyl ring. antiox.org

Studies on newly synthesized tetrazole derivatives have shown promising results. In one investigation, several tetrazole derivatives prepared from Schiff bases demonstrated notable antioxidant activity in a DPPH radical scavenging assay. centralasianstudies.org One compound, in particular, showed excellent antioxidant properties, with scavenging activity comparable to the standard, ascorbic acid. centralasianstudies.org Another study on tetrazole derivatives synthesized from quinaldic acid also confirmed that some of the compounds possessed antioxidant activity.

Research on 4-(1H-triazol-1-yl)benzoic acid hybrids, which are structurally similar to the title compound, also revealed significant antioxidant potential. mdpi.com Using various assays (DPPH, ABTS, FRAP), these compounds showed good radical scavenging activity relative to standards like butylated hydroxyanisole (BHA) and Trolox. mdpi.com Similarly, studies on 4-hydrazinobenzoic acid derivatives found that several compounds had potent ABTS radical scavenging ability. acs.org These findings collectively suggest that the combination of a benzoic acid core with nitrogen-containing heterocycles like tetrazole is a viable strategy for developing effective antioxidant agents. mdpi.comcentralasianstudies.org

Other Scientific and Industrial Applications

Applications in Coordination Chemistry as Multidentate Ligands

The tetrazole ring, with its multiple nitrogen atoms, and the carboxylate group of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid and its analogs can act as effective coordination sites for metal ions. This has led to their use as multidentate ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their diverse structures and potential applications in areas such as catalysis, gas storage, and luminescence.

For instance, the related ligand 3-(1H-tetrazol-5-yl)benzoate (3-tzba) has been used in the in-situ hydrothermal synthesis of five new cadmium(II) coordination polymers. rsc.org These compounds demonstrated a range of dimensionalities, from one-dimensional (1D) chains to three-dimensional (3D) frameworks, highlighting the versatile coordination modes of the tetrazole-carboxylate ligand. rsc.org The specific structures were influenced by the presence of ancillary ligands, leading to the formation of zigzag chains, pearl-necklace-like chains, and more complex 3D networks. rsc.org Similarly, tetrazole derivatives have been used to create coordination polymers with other transition metals, resulting in structures with interesting magnetic and luminescent properties. psu.edu The ability of the tetrazole ring to bridge multiple metal centers contributes to the formation of robust and intricate architectures. psu.eduresearchgate.net

Precursors for Advanced Heterocyclic Synthesis

Tetrazole derivatives, including those related to this compound, serve as valuable precursors for the synthesis of more complex heterocyclic compounds. mdpi.comnih.gov The tetrazole ring can be seen as a masked functional group that can be transformed into other heterocyclic systems through various chemical reactions. mdpi.comnih.gov

One notable application is in the synthesis of indole (B1671886) derivatives. A selective method has been developed for the synthesis of 3-(1H-tetrazol-5-yl)-indoles starting from 2H-azirines and arynes. nih.gov This approach involves the reaction of a protected tetrazolyl-azirine with an in-situ generated aryne, followed by deprotection of the tetrazole moiety. nih.gov This strategy demonstrates the utility of the tetrazole as a building block for constructing more elaborate and biologically relevant heterocyclic scaffolds. nih.gov

Furthermore, the photolysis of tetrazole derivatives can lead to the formation of a variety of other heterocyclic structures, such as 9H-pyrimido[4,5-b]indoles, diaziridinones, and carbodiimides. mdpi.com The specific products formed depend on the substituents on the tetrazole ring and the reaction conditions. mdpi.com Additionally, tetrazoles have been used in multicomponent reactions (MCRs) to generate diverse libraries of complex molecules. nih.gov The Ugi tetrazole four-component reaction (UT-4CR), for example, is a powerful tool for creating α-aminomethyl tetrazoles, which are isosteres of α-amino acids. nih.govacs.org The versatility of tetrazoles as synthetic intermediates makes them important in the field of organic synthesis and medicinal chemistry for the development of new compounds with desired properties. amazonaws.comresearchgate.net

Role in Agrochemical Development

The tetrazole moiety is present in a number of compounds with applications in agriculture, including as plant growth regulators, herbicides, and fungicides. psu.edumdpi.comresearchgate.netresearchgate.netnih.gov The structural similarity of the tetrazole ring to the carboxylic acid group allows it to act as a bioisostere, potentially interacting with biological targets in a similar manner while offering different physicochemical properties such as metabolic stability. nih.govnih.gov

Research has shown that certain tetrazole derivatives exhibit antimicrobial activity. For example, a series of newly synthesized 1-[(tetrazol-5-yl)methyl]indole derivatives were tested for their activity against various bacteria and fungi. nih.govresearchgate.net Some of these compounds showed potent antibacterial activity, while others displayed high activity against the tested fungi when compared to standard references. nih.govresearchgate.net Specifically, compounds with this general structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govresearchgate.net

While specific studies on the agrochemical properties of this compound are not widely reported, the known activities of related tetrazole-containing compounds suggest a potential for this class of molecules in the development of new agrochemicals. The presence of the carboxylic acid functionality in the target molecule could also play a role in its biological activity, as many herbicides are themselves carboxylic acid derivatives. nih.gov

Applications in Materials Science (e.g., photography, information recording systems)

Tetrazole derivatives have found applications in the field of materials science, particularly in photography and information recording systems. psu.edu In photographic emulsions, certain tetrazole compounds act as stabilizers and antifogging agents. mdpi.comjst.go.jp They help to prevent the formation of "fog" - the unwanted development of unexposed silver halide crystals - which can reduce the quality of the photographic image. google.com

A patent describes the use of high molecular weight, long-chain polymers containing tetrazole moieties as effective fog stabilizers in photographic silver halide emulsions. google.com These polymers can be incorporated directly into the emulsion or in a layer adjacent to it. google.com The tetrazole groups on the polymer are thought to adsorb to the surface of the silver halide crystals, thereby inhibiting their spontaneous development. photrio.com Compounds such as 1-phenyl-5-mercaptotetrazole have been specifically mentioned for their role as stabilizers. photrio.com The effectiveness of these compounds is related to their ability to interact with the silver ions in the emulsion. jst.go.jp

The general use of tetrazoles as stabilizers in photographic and photoimaging materials is also noted in the scientific literature. mdpi.com While the specific use of this compound in these applications is not detailed, the known function of related tetrazole compounds suggests that it could potentially be explored for similar purposes in materials science.

Potential as Energetic Materials (for tetrazole derivatives)

The high nitrogen content and significant positive enthalpy of formation of the tetrazole ring make its derivatives candidates for use as energetic materials. mdpi.comresearchgate.net Upon decomposition, these compounds can release a large amount of energy and produce environmentally benign nitrogen gas. mdpi.com Research in this area has focused on synthesizing new tetrazole derivatives with improved energetic performance and enhanced thermal stability and insensitivity to mechanical stimuli. mdpi.comnih.govsciencemadness.orgrsc.orgnih.gov

Derivatives of 5-methyltetrazole (B45412) have been a subject of interest in this field. For instance, the synthesis and characterization of energetic salts based on 1-hydroxy-5-methyltetrazole have been reported. mdpi.comnih.gov By oxidizing 5-methyltetrazole to 1-hydroxy-5-methyltetrazole and then forming various nitrogen-rich salts (such as ammonium, hydrazinium (B103819), and guanidinium (B1211019) salts), significant improvements in energetic properties have been achieved. mdpi.com

The following table summarizes the energetic properties of some of these 5-methyltetrazole derivatives:

| Compound Name | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (kbar) |

| Ammonium 1-hydroxy-5-methyltetrazolate | 229 | 7982 | - |

| Hydrazinium 1-hydroxy-5-methyltetrazolate | 224 | 8109 | 219 |

| Guanidinium 1-hydroxy-5-methyltetrazolate | 256 | 7090 | - |

Data sourced from a 2025 study on 1-hydroxy-5-methyltetrazole and its energetic salts. mdpi.com

The results indicate that the hydrazinium salt, in particular, shows promise as an energetic material with a high detonation velocity and good thermal stability. mdpi.com These studies demonstrate the potential of modifying the 5-methyltetrazole scaffold to create a new generation of energetic materials with tailored properties. mdpi.comnih.gov

Current Research Challenges and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid and its derivatives presents an ongoing challenge for chemists. While general methods for the synthesis of 1,5-disubstituted tetrazoles are established, often involving the reaction of nitriles with azides, there is a continuous need for more efficient, scalable, and safer protocols. eurekaselect.com

One promising approach involves the use of multi-component reactions (MCRs), such as the Ugi-azide reaction, which allows for the rapid assembly of complex molecules from simple starting materials in a single step. googleapis.com The development of novel catalysts, including nanocatalysts and reusable heterogeneous catalysts, is another active area of research aimed at improving reaction yields and facilitating product purification. eurekaselect.com A reported improved and convenient synthetic pathway for preparing 5-methyl-1H-tetrazol-1-yl substituted benzenamines from nitroanilines could be adapted for the synthesis of the target compound. This multi-step reaction involves the synthesis of 1,5-disubstituted tetrazole containing nitrobenzenes, followed by reduction.

| Starting Materials | Reaction Type | Catalyst/Reagents | Key Advantages |

| 3-aminobenzoic acid, Acetonitrile (B52724) | Cycloaddition | Sodium azide (B81097), Lewis acid | Direct formation of the tetrazole ring |

| 3-bromobenzoic acid methyl ester, 5-methyltetrazole (B45412) | Nucleophilic substitution | Copper catalyst, Base | Controlled regioselectivity |

| 3-cyanobenzoic acid | [2+3] Cycloaddition | Methylating agent, Azide source | Avoids handling of volatile methyl azide |

Comprehensive Mechanistic Understanding of Biological Interactions

A fundamental challenge in the development of any new therapeutic agent is to gain a detailed understanding of its interactions with biological targets at the molecular level. For this compound, this involves identifying its specific binding partners, which could be enzymes, receptors, or other proteins, and elucidating the precise nature of the binding interactions. The tetrazole ring, with its high nitrogen content, is capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition. researchgate.net

Advanced analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are invaluable tools for visualizing these interactions. Furthermore, computational methods, including molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes and affinities of the compound and its derivatives with potential biological targets. google.com

Exploration of New Pharmacological Targets

The structural similarity of the tetrazole ring to the carboxylic acid group suggests that this compound could act as an antagonist or inhibitor of targets that recognize carboxylate-containing ligands. eurekaselect.com This opens up a vast landscape of potential pharmacological targets to explore. For instance, many enzymes, such as proteases and kinases, have active sites that accommodate carboxylic acid substrates or inhibitors.

Derivatives of the closely related compound 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been evaluated as angiotensin-II receptor antagonists, highlighting the potential for this class of compounds in cardiovascular disease. nih.gov Furthermore, tetrazole-containing compounds have shown promise as inhibitors of enzymes like urease, which is implicated in bacterial infections. google.com The exploration of a wide range of potential targets, including those involved in cancer, inflammation, and infectious diseases, is a key area for future research.

| Target Class | Potential Therapeutic Area | Rationale |

| G-protein coupled receptors (GPCRs) | Various | Mimicking endogenous ligands containing carboxylic acids |

| Proteases | Cancer, Viral Infections | Inhibiting enzyme activity by binding to the active site |

| Kinases | Cancer, Inflammation | Modulating signaling pathways |

| Nuclear Receptors | Metabolic Diseases, Cancer | Acting as agonists or antagonists |

Advanced Computational Design of Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, in silico methods can be employed to design novel derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net Techniques such as quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features that are responsible for the biological activity of the compound.

Virtual screening of large compound libraries can be used to identify new derivatives that are predicted to bind to a specific pharmacological target. researchgate.net Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize the most promising candidates for synthesis and experimental testing. researchgate.net

Sustainable Synthesis and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of environmentally friendly and sustainable methods for the synthesis of pharmaceuticals. This is a significant challenge for the production of this compound, as traditional synthetic methods often involve the use of hazardous reagents and solvents. eurekaselect.com

The principles of green chemistry, such as the use of renewable starting materials, atom-economical reactions, and the avoidance of toxic solvents, are being increasingly applied to the synthesis of tetrazole-containing compounds. eurekaselect.com For example, the use of water as a solvent, the development of catalytic reactions that minimize waste, and the use of flow chemistry techniques are all promising avenues for the development of more sustainable synthetic routes. researchgate.net The practical scale-up of the synthesis of carboxylic acids and their bioisosteres, 5-substituted-1H-tetrazoles, has been explored using graphene oxide as a catalyst, representing a green chemistry approach. rsc.org

| Green Chemistry Principle | Application in Synthesis |

| Use of renewable feedstocks | Deriving benzoic acid from lignin |

| Atom economy | Utilizing multi-component reactions |

| Use of safer solvents | Employing water or ionic liquids as reaction media |

| Catalysis | Developing reusable and non-toxic catalysts |

| Energy efficiency | Utilizing microwave or ultrasound-assisted synthesis |

Q & A

Q. What are the established synthetic routes for 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid, and what are their critical optimization parameters?

The synthesis typically involves tetrazole ring formation via cyclization reactions. A common method is the Huisgen 1,3-dipolar cycloaddition between nitriles and azides, followed by functionalization of the benzoic acid moiety. Key parameters include:

- Reagent stoichiometry : Excess sodium azide (NaN₃) ensures complete cyclization but may require purification to remove byproducts .

- Temperature control : Cyclization reactions often require 80–100°C for 12–24 hours to maximize yield .

- Protection/deprotection strategies : The carboxylic acid group may need protection (e.g., as a methyl ester) during tetrazole formation to prevent side reactions .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SXRD) is the gold standard. For example:

- Space group and packing : Similar tetrazole-benzoic acid derivatives (e.g., 3-(1H-tetrazol-5-yl)benzoic acid) crystallize in monoclinic systems (e.g., P2₁/c) with hydrogen-bonded dimers stabilizing the lattice .

- Torsional angles : The dihedral angle between the tetrazole and benzene rings often ranges from 5–15°, indicating near-planar geometry .

- Software : SHELXL or SHELXTL is used for refinement, with R-factors < 0.05 ensuring high accuracy .

Q. What analytical techniques are recommended for purity assessment and quantification?

- HPLC-MS : Reverse-phase C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) achieve separation. Monitor m/z 231.2 ([M+H]⁺) for quantification .

- NMR spectroscopy : ¹H NMR in DMSO-d₆ shows characteristic signals: δ ~8.5 ppm (tetrazole C-H), δ ~13 ppm (carboxylic acid -OH, broad) .

- Elemental analysis : Acceptable C, H, N deviations ≤0.4% confirm stoichiometry .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical spectral data?

Discrepancies in IR or NMR spectra often arise from solvent effects or conformational flexibility. Strategies include:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies and chemical shifts. Compare with experimental data to identify solvent-induced shifts (e.g., DMSO vs. gas phase) .

- MD simulations : Simulate solvated environments to assess dynamic effects on spectral line broadening .

Q. What role does this compound play in designing coordination polymers, and how can its ligand properties be tuned?

The tetrazole group acts as a multidentate ligand, while the carboxylic acid enhances metal-binding versatility. Applications include:

- Metal-organic frameworks (MOFs) : Combine with transition metals (e.g., Zn²⁺, Cu²⁺) to form porous networks. Adjust substituents (e.g., methyl on tetrazole) to modulate pore size and stability .

- Ligand competition : In mixed-ligand systems, the carboxylic acid may preferentially bind harder metals (e.g., Fe³⁺), while tetrazole coordinates softer ions (e.g., Ag⁺) .

Q. How can synthetic yields be improved while minimizing hazardous intermediates?

Q. What strategies address discrepancies in biological activity data across studies?

Variability in antimicrobial assays may stem from:

- Test strain specificity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess broad-spectrum potential .

- Concentration gradients : Use logarithmic dilution series (0.1–100 µg/mL) to determine minimum inhibitory concentrations (MICs) accurately .

Methodological Best Practices

Q. What safety protocols are critical during handling?

Q. How should researchers design experiments to validate novel derivatives?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl on tetrazole, halogens on benzene) and correlate with properties like solubility or binding affinity .

- High-throughput screening : Use automated liquid handlers to test 96-well plate libraries against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) .

Retrosynthesis Analysis